molecular formula C7H5ClN2O4 B3325480 4-Chloro-3-hydroxy-5-nitrobenzamide CAS No. 2137975-63-2

4-Chloro-3-hydroxy-5-nitrobenzamide

Cat. No.: B3325480
CAS No.: 2137975-63-2
M. Wt: 216.58 g/mol
InChI Key: JQMOHDCJADEMEL-UHFFFAOYSA-N
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Description

4-Chloro-3-hydroxy-5-nitrobenzamide is a chemical compound with the molecular formula C7H5ClN2O4 and a molecular weight of 216.58 g/mol . It is a derivative of benzamide and is characterized by the presence of chloro, hydroxy, and nitro functional groups attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-hydroxy-5-nitrobenzamide typically involves the nitration of 4-chloro-3-hydroxybenzamide. One common method includes the reaction of 4-chloro-3-hydroxybenzamide with nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out at a controlled temperature to ensure the selective nitration at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-hydroxy-5-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Chloro-3-hydroxy-5-nitrobenzamide is widely used in scientific research as an enzyme inhibitor. It is known to inhibit enzymes such as urease, xanthine oxidase, and tyrosinase. This inhibition is useful in studying the properties and functions of these enzymes in various biochemical pathways. Additionally, it has applications in pharmacology and medicine, particularly in the development of new drugs targeting specific enzymes.

Mechanism of Action

The mechanism of action of 4-Chloro-3-hydroxy-5-nitrobenzamide involves binding to the active site of the target enzyme. This binding prevents the substrate from interacting with the enzyme, thereby inhibiting its activity. The inhibition is reversible, and the enzyme activity can be restored by removing the inhibitor. This compound’s specificity towards certain enzymes makes it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-hydroxy-5-nitrobenzamide is unique due to its combination of chloro, hydroxy, and nitro groups, which confer specific chemical reactivity and biological activity. Its ability to inhibit multiple enzymes makes it particularly valuable in research applications.

Properties

IUPAC Name

4-chloro-3-hydroxy-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O4/c8-6-4(10(13)14)1-3(7(9)12)2-5(6)11/h1-2,11H,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMOHDCJADEMEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401295363
Record name 4-Chloro-3-hydroxy-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401295363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137975-63-2
Record name 4-Chloro-3-hydroxy-5-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2137975-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-hydroxy-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401295363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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